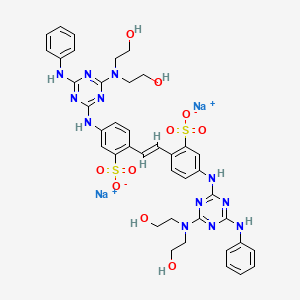
Thulium(III) chloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thulium(III) chloride hydrate is used in proteomics research. It is also used in the production of glass, phosphors, and lasers. Further, it serves as an important dopant for fiber amplifiers .
Synthesis Analysis
Thulium(III) chloride can be obtained by reacting thulium(III) oxide or thulium(III) carbonate and ammonium chloride .Molecular Structure Analysis
Thulium(III) chloride is a light yellow powder. Its hexahydrate is a light green hygroscopic solid. Both are soluble in water. Thulium(III) chloride has a monoclinic crystal structure with the space group C 2/m (No. 12) corresponding to that of aluminum(III) chloride .Chemical Reactions Analysis
Thulium(III) chloride can be obtained by reacting thulium(III) oxide or thulium(III) carbonate and ammonium chloride . The hexahydrate of thulium(III) chloride can be obtained by adding thulium(III) oxide to concentrated hydrochloric acid .Physical And Chemical Properties Analysis
Thulium(III) chloride is a light yellow powder. Its hexahydrate is a light green hygroscopic solid. Both are soluble in water . Thulium(III) chloride has a monoclinic crystal structure with the space group C 2/m (No. 12) corresponding to that of aluminum(III) chloride .Scientific Research Applications
Proteomics Research
Thulium(III) chloride hydrate is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. The use of Thulium(III) chloride hydrate in this field could be related to its interactions with proteins or its use in the analysis of protein structures .
Production of Glass
Thulium(III) chloride hydrate is used in the production of glass . It could be used to alter the properties of the glass, such as its color or its behavior under different light conditions .
Phosphors
Thulium(III) chloride hydrate is used in the production of phosphors . Phosphors are substances that exhibit the phenomenon of luminescence. They are used in a variety of applications, including lighting, displays, and sensors .
Lasers
Thulium(III) chloride hydrate is used in the production of lasers . It could be used as a dopant in the laser medium, altering the properties of the laser light produced .
Fiber Amplifiers
Thulium(III) chloride hydrate serves as an important dopant for fiber amplifiers . Fiber amplifiers are used in telecommunications to boost the signal in optical fiber cables .
Preparation of Thulium(III) Oxide
Thulium(III) chloride hydrate is used to prepare thulium(III) oxide . Thulium(III) oxide could have a variety of uses, including use in certain types of ceramics or electronics .
Metal Science of Thulium
Thulium(III) chloride hydrate is used extremely as a rare metal to study the metal science of thulium . This could involve studying its properties, reactions, and uses .
Safety and Hazards
Thulium(III) chloride hydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Mechanism of Action
Target of Action
Thulium(III) chloride hydrate is an inorganic salt composed of thulium and chlorine . It is primarily used as a precursor in the synthesis of various thulium-containing compounds . Its primary targets are the materials or substances that it is intended to modify or interact with.
Mode of Action
Thulium(III) chloride hydrate interacts with its targets by serving as a starting material for the synthesis of various compounds . For instance, it has been used as a precursor to thulium during the synthesis of NaYF4:Yb,Tm upconversion nanocrystal-semiconductor hybrid structures .
Biochemical Pathways
The specific biochemical pathways affected by Thulium(III) chloride hydrate are largely dependent on the final thulium-containing compounds that it helps to synthesize. For example, in the case of NaYF4:Yb,Tm upconversion nanocrystal-semiconductor hybrid structures, the compound plays a role in enhanced NIR photocatalysis .
Pharmacokinetics
It’s worth noting that both thulium(iii) chloride and its hexahydrate form are soluble in water , which can influence their distribution and availability in a given system.
Result of Action
The molecular and cellular effects of Thulium(III) chloride hydrate’s action are largely determined by the specific thulium-containing compounds that it helps to synthesize. For instance, when used to synthesize NaYF4:Yb,Tm upconversion nanocrystal-semiconductor hybrid structures, the resulting compound can be used in enhanced NIR photocatalysis .
Action Environment
The action, efficacy, and stability of Thulium(III) chloride hydrate can be influenced by various environmental factors. For example, its solubility in water can affect its distribution and availability in a given system. Additionally, its reactivity with strong bases to make thulium(III) oxide suggests that the pH of the environment could also influence its action.
properties
IUPAC Name |
trichlorothulium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.H2O.Tm/h3*1H;1H2;/q;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIYDTRIAATWQR-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Tm](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2OTm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thulium(III) chloride hydrate | |
CAS RN |
10025-92-0 |
Source


|
| Record name | Thulium chloride (TmCl3), heptahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


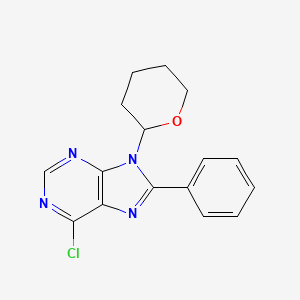
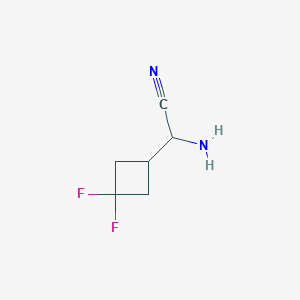

![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)
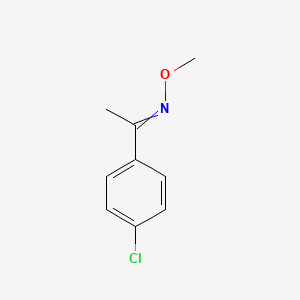
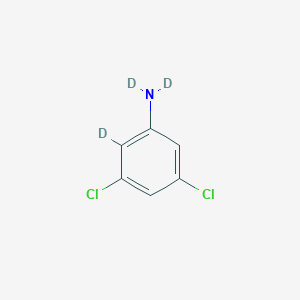
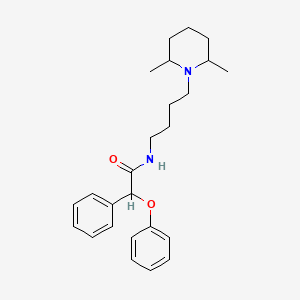

![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)
